molecular formula C21H20F2N2O5S2 B2936325 (E)-methyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1007033-76-2

(E)-methyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2936325
CAS No.: 1007033-76-2
M. Wt: 482.52
InChI Key: HPVLNEPVGZMWDB-DARPEHSRSA-N
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Description

(E)-methyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate is a synthetic benzo[d]thiazole derivative intended for research and development applications. This high-purity compound features a unique structure incorporating difluoro substitutions and a benzylsulfonyl chain, which may be of significant interest in medicinal chemistry and drug discovery research for probing biological activity and structure-activity relationships (SAR). Compounds within this class have been studied for their potential as enzyme inhibitors or biological probes, and this specific molecule provides researchers with a specialized tool for biochemical screening. As with many specialized reagents featuring an acetazole backbone, its mechanism of action is likely highly specific and dependent on the target system . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's safety data sheet for proper handling and storage information.

Properties

IUPAC Name

methyl 2-[2-(4-benzylsulfonylbutanoylimino)-4,6-difluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N2O5S2/c1-30-19(27)12-25-20-16(23)10-15(22)11-17(20)31-21(25)24-18(26)8-5-9-32(28,29)13-14-6-3-2-4-7-14/h2-4,6-7,10-11H,5,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVLNEPVGZMWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2SC1=NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate is a compound that has garnered attention due to its potential biological activities. This article will explore its synthesis, biological evaluations, and implications in pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C23H26N2O3SC_{23}H_{26}N_{2}O_{3}S, with a molecular weight of 410.5 g/mol. The compound features a benzothiazole core, which is known for its diverse biological properties.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available benzothiazole derivatives and incorporating the sulfonamide group through a series of reactions including acylation and condensation techniques. The synthetic pathway often utilizes reagents such as isocyanates and various solvents to facilitate the formation of the desired product.

Anticancer Activity

Recent studies have indicated that compounds containing benzothiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines, including A431 and A549 cells. These compounds can induce apoptosis and cell cycle arrest at micromolar concentrations .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses . This activity positions it as a potential therapeutic agent for conditions characterized by chronic inflammation.

Antimicrobial Activity

Benzothiazole derivatives have been reported to possess antibacterial and antifungal activities. In vitro tests have shown that these compounds can effectively inhibit the growth of various pathogenic microorganisms at low concentrations. The minimal inhibitory concentration (MIC) values indicate a high efficiency against tested organisms .

Case Studies

  • Anticancer Evaluation : A study conducted on a series of benzothiazole derivatives revealed that one compound significantly inhibited the proliferation of lung cancer cells (A549), with IC50 values indicating potent activity comparable to established chemotherapeutics .
  • Anti-inflammatory Study : In an animal model of inflammation, a derivative similar to this compound was administered at varying doses, leading to a marked reduction in paw edema compared to control groups .
  • Antimicrobial Testing : The compound was tested against several bacterial strains, showing promising results with MIC values lower than those of standard antibiotics used in clinical settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzo[d]thiazole Derivatives

(a) Ethylsulfonyl vs. Benzylsulfonyl Substituents

The compound (E)-methyl 2-(2-((3-(ethylsulfonyl)benzoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate (CAS: 886924-73-8) shares the same benzo[d]thiazole core but differs in:

  • Sulfonyl group position: Ethylsulfonyl is attached to a benzoyl moiety (C₆H₅-CO-) instead of a butanoyl chain.
  • Molecular weight : 454.5 g/mol (ethylsulfonyl analog) vs. ~480 g/mol (benzylsulfonyl target compound).
(b) Fluorination Patterns

Compounds like 4,6-difluorobenzo[d]thiazole derivatives are compared to non-fluorinated analogs (e.g., 4-methylbenzo[d]thiazole):

  • Electron-withdrawing effects : Fluorine atoms stabilize negative charges, influencing binding affinity in enzyme inhibition.
  • Metabolic resistance : Fluorination reduces oxidative degradation, extending half-life in biological systems .

Functional Group Analogues: Sulfonylurea Herbicides

Triazine-based sulfonylureas (e.g., metsulfuron-methyl ester ) share sulfonamide functionalization but differ in core structure:

Property Target Compound Metsulfuron-Methyl Ester
Core heterocycle Benzo[d]thiazole 1,3,5-triazine
Key functional groups Imino-sulfonylbutanoyl Sulfonylurea bridge
Applications Undisclosed (likely pharmaceutical) Herbicide (ALS inhibitor)
  • Reactivity: The imino group in the target compound may participate in hydrogen bonding, while sulfonylureas rely on urea-mediated interactions.

Methyl Ester Derivatives

Methyl esters in agrochemicals (e.g., triflusulfuron-methyl ) highlight the role of ester groups:

  • Hydrolysis susceptibility : Esters hydrolyze to carboxylic acids under basic conditions, affecting bioavailability.
  • Solubility : Methyl esters enhance solubility in organic solvents compared to free acids .

Structural Determinants of Activity

  • Fluorine substitution : Enhances binding to aromatic pockets in enzymes or receptors via halogen bonding .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Key Applications
Target Compound C₂₁H₁₉F₂N₂O₅S₂ ~480 ~3.5 Research/Pharmaceutical
Ethylsulfonyl Analog C₁₉H₁₆F₂N₂O₅S₂ 454.5 ~2.8 Experimental studies
Metsulfuron-Methyl Ester C₁₄H₁₅N₅O₆S 381.36 ~1.2 Herbicide

*LogP estimated via fragment-based methods.

Q & A

Q. How can computational modeling predict binding modes of this compound with biological targets?

  • Methodology :
  • Perform molecular docking (AutoDock Vina) against target proteins (e.g., bacterial dihydrofolate reductase).
  • Validate with MD simulations (GROMACS) to assess binding stability and key interactions (e.g., H-bonds with Arg98) .

Tables for Reference

Table 1: Key Spectral Data for Structural Validation

TechniqueExpected SignalsInterpretation
1^1H NMRδ 8.7 (s, 1H, CH=N)Confirms imine bond
19^19F NMRδ -110 (d, J=12 Hz)4,6-Difluoro coupling
IR1705 cm1^{-1} (C=O)Ester group present

Table 2: Optimization Parameters for Synthesis

VariableLowHighOptimal
Temp (°C)6010085
Catalyst (%)153
Yield (%)458278

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